

An In-depth Technical Guide to Methyl 6aminonicotinate

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Compound of Interest		
Compound Name:	Methyl 6-aminonicotinate	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-aminonicotinate, identified by the CAS number 36052-24-1, is a pivotal pyridine-based chemical intermediate.[1][2] Its structural features, comprising a pyridine ring substituted with an amino group and a methyl ester, render it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its significant role in the development of novel therapeutic agents, particularly as a precursor to histone deacetylase 3 (HDAC3) inhibitors and glucokinase activators.

Chemical and Physical Properties

Methyl 6-aminonicotinate is typically a white to light yellow or pink crystalline powder.[1][3] A summary of its key properties is presented in the table below.



Property	Value	Reference(s)
CAS Number	36052-24-1	[1][2][3][4]
Molecular Formula	C7H8N2O2	[1]
Molecular Weight	152.15 g/mol	[1][2]
Appearance	White to light yellow-beige or pink powder/crystal	[1][3][5]
Melting Point	158-162 °C	[1][2]
Boiling Point (Predicted)	304.5 ± 22.0 °C	[1][6]
Density (Predicted)	1.238 ± 0.06 g/cm ³	[1][6]
Solubility	Soluble in DMSO and Methanol.[1] >22.8 μg/mL at pH 7.4.[7]	[1][7]
pKa (Predicted)	4.78 ± 0.13	[1]
InChI Key	JACPDLJUQLKABC- UHFFFAOYSA-N	[1][7]
SMILES	COC(=0)C1=CN=C(C=C1)N	[1][7]

Spectroscopic Data

While comprehensive spectral data in peer-reviewed literature is not readily available, purchasing entities can typically obtain NMR, HPLC, and LC-MS data from suppliers.[8][9] PubChem provides access to experimental FT-IR and Raman spectra.[7]

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine group, C=O stretching of the ester, and C=N/C=C stretching of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

• ¹H NMR: The proton NMR spectrum would likely show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl protons of the ester group.



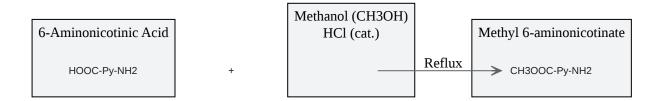
• ¹³C NMR: The carbon NMR would display signals corresponding to the carbons of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon.

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (152.15 g/mol). A high-resolution mass spectrometry (HRMS) result has been reported with a calculated m/e for the molecular ion (M+) of 152.0586, and a measured value of 152.0586.[10]

Experimental Protocols Synthesis of Methyl 6-aminonicotinate

Methyl 6-aminonicotinate can be synthesized via Fischer esterification of 6-aminonicotinic acid.[11]

Reaction Scheme:



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Caption: Synthesis of **Methyl 6-aminonicotinate**.

Materials:

- 6-aminonicotinic acid
- Methanol (MeOH)
- Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
- Sodium bicarbonate (NaHCO₃)



- Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)
- Water

Procedure:

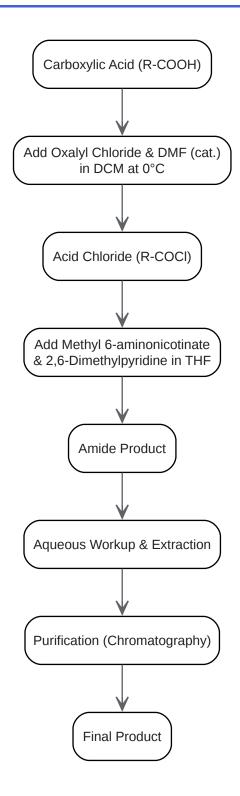
- A mixture of 6-aminonicotinic acid (e.g., 4.0 g, 28.9 mmol), methanol (75 mL), and a catalytic amount of concentrated hydrochloric acid (e.g., 4 mL) is placed in a round-bottom flask equipped with a reflux condenser.
- The reaction mixture is heated to reflux and maintained for approximately 16 hours.
- Upon completion, the mixture is cooled to room temperature (approx. 25 °C).
- The methanol is removed under reduced pressure using a rotary evaporator.
- Water (e.g., 20 mL) is added to the resulting solid residue.
- The pH of the aqueous solution is carefully adjusted to 8 with sodium bicarbonate.
- The aqueous layer is extracted three times with ethyl acetate (3 x 25 mL).
- The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield **Methyl 6-aminonicotinate**.[10]

Application in Amide Synthesis

Methyl 6-aminonicotinate serves as a nucleophile in amide bond formation, a common step in the synthesis of bioactive molecules. The following is a general protocol for its reaction with an acid chloride, which can be formed in situ from a carboxylic acid using oxalyl chloride.

Workflow:





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Caption: General workflow for amide synthesis.

Materials:



- A suitable carboxylic acid
- Oxalyl chloride (2.0 M solution in Dichloromethane (DCM))
- Dimethylformamide (DMF)
- Anhydrous Tetrahydrofuran (THF)
- Methyl 6-aminonicotinate
- 2,6-Dimethylpyridine
- Dichloromethane (DCM)
- Water
- · Anhydrous sodium sulfate

Procedure:

- To a solution of the carboxylic acid in anhydrous DCM at 0 °C, add a catalytic amount of DMF.
- Slowly add a 2.0 M solution of oxalyl chloride in DCM dropwise.
- Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature (approx. 25 °C).
- Concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride, yielding the crude acid chloride.
- Re-dissolve the acid chloride residue in anhydrous THF.
- In a separate flask, prepare a solution of Methyl 6-aminonicotinate and 2,6dimethylpyridine in anhydrous THF.
- Add the solution from step 6 dropwise to the acid chloride solution from step 5.
- Stir the reaction mixture at room temperature for approximately 16 hours.



- Dilute the reaction with water and extract with DCM (e.g., 3 x 50 mL).
- Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography.[10]

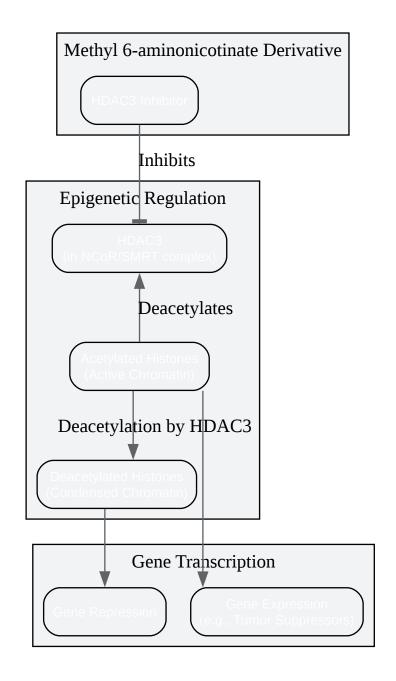
Applications in Drug Discovery

Methyl 6-aminonicotinate is a valuable starting material for the synthesis of various pyridine derivatives with therapeutic potential.[11]

Histone Deacetylase 3 (HDAC3) Inhibitors

Methyl 6-aminonicotinate has been utilized in the synthesis of selective inhibitors for Histone Deacetylase 3 (HDAC3), an enzyme implicated in cancer and inflammatory diseases.[11] HDAC3 is a class I HDAC that, typically as part of a corepressor complex (e.g., NCoR/SMRT), removes acetyl groups from histone tails, leading to chromatin condensation and transcriptional repression.[8] Inhibitors derived from this scaffold can modulate gene expression, making them attractive candidates for therapeutic intervention.





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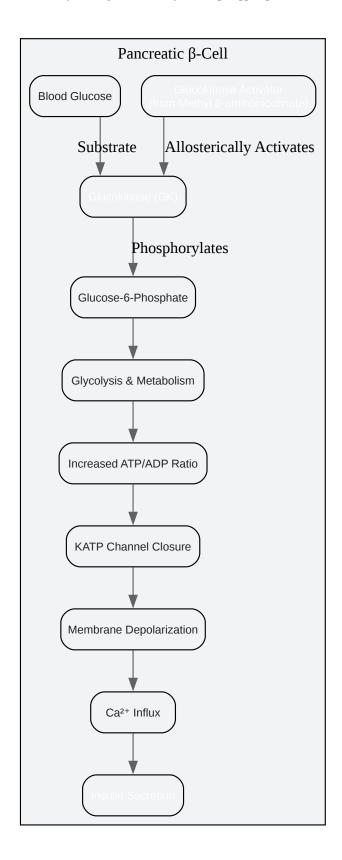
Caption: Role of HDAC3 inhibitors in gene expression.

Glucokinase (GK) Activators

This versatile building block is also a key component in the synthesis of glucokinase (GK) activators, which represent a promising therapeutic strategy for type 2 diabetes.[11] Glucokinase acts as a glucose sensor in pancreatic β -cells and hepatocytes. In β -cells, GK-mediated glucose phosphorylation is the rate-limiting step for glucose-stimulated insulin



secretion. Allosteric activators of GK enhance the enzyme's affinity for glucose, thereby promoting insulin release and hepatic glucose uptake.[12][13]





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Caption: Glucokinase activation pathway in β -cells.

Safety and Handling

Methyl 6-aminonicotinate is classified as an irritant.[1][3] It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[7]

- GHS Hazard Statements: H315, H319, H335[7]
- Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338[7]

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry, dark place in a tightly sealed container.[1][6]

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